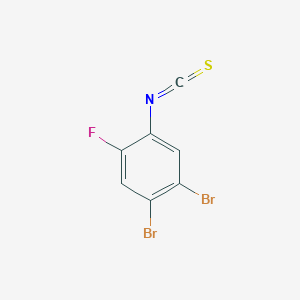

3,4-Dibromo-6-fluorophenyl isothiocyanate

Description

3,4-Dibromo-6-fluorophenyl isothiocyanate (CAS 1000578-15-3) is a halogenated aromatic isothiocyanate characterized by bromine substituents at the 3- and 4-positions and a fluorine atom at the 6-position of the phenyl ring. The isothiocyanate functional group (-N=C=S) confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for preparing thiourea derivatives or heterocyclic compounds.

Properties

Molecular Formula |

C7H2Br2FNS |

|---|---|

Molecular Weight |

310.97 g/mol |

IUPAC Name |

1,2-dibromo-4-fluoro-5-isothiocyanatobenzene |

InChI |

InChI=1S/C7H2Br2FNS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H |

InChI Key |

VYXXISRASKPENR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)N=C=S |

Origin of Product |

United States |

Preparation Methods

Thiophosgene Method (Classical Route)

- Reaction Principle: Conversion of the corresponding aromatic amine (3,4-dibromo-6-fluoroaniline) to the isothiocyanate via reaction with thiophosgene (CSCl2).

- Typical Conditions: The amine is dissolved in an organic solvent such as dichloromethane (CH2Cl2) and treated with thiophosgene in the presence of a base (e.g., saturated aqueous sodium bicarbonate or triethylamine) at room temperature.

- Workup: After reaction completion, the mixture is separated into organic and aqueous phases; the organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

- Advantages: Straightforward and widely used for aromatic amines.

- Disadvantages: Thiophosgene is highly toxic and hazardous, limiting its use in large-scale or sensitive syntheses.

This method is supported by general procedures reported in the literature for isothiocyanate synthesis, including halogenated aromatic substrates.

1,1'-Thiocarbonyl Diimidazole Method (Thiocarbonyldiimidazole)

- Reaction Principle: The aromatic amine reacts with 1,1'-thiocarbonyldiimidazole, a safer thiocarbonyl transfer reagent, to form the isothiocyanate.

- Conditions: Typically conducted in dichloromethane at room temperature with stoichiometric amounts of the reagent.

- Workup: Similar to the thiophosgene method, involving extraction, drying, and chromatographic purification.

- Advantages: Less toxic and more selective than thiophosgene; compatible with sensitive functional groups such as bromine and fluorine.

- Literature Example: The general procedure for isothiocyanate synthesis using this reagent has been adapted and optimized for various aromatic amines.

Dithiocarbamate Intermediate Route with Desulfurating Agents

- Reaction Principle: The aromatic amine is first converted into a dithiocarbamate intermediate by reaction with carbon disulfide (CS2) in the presence of a base (e.g., triethylamine). The dithiocarbamate is then desulfurated using a coupling reagent or desulfurating agent to yield the isothiocyanate.

- Desulfurating Agents: Common agents include tosyl chloride, iodine, ethyl chloroformate, and more recently, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−).

- Reaction Conditions: Often performed under microwave irradiation to enhance reaction rates and yields.

- Advantages: Avoids use of toxic thiophosgene; can be performed under milder conditions; suitable for functionalized aromatic amines.

- Literature Data: Microwave-assisted synthesis using DMT/NMM/TsO− as a desulfurating agent has shown high yields (up to 90% or more) for aromatic isothiocyanates, including fluorinated derivatives.

Comparative Analysis of Preparation Methods

Detailed Experimental Protocol (Example)

Synthesis of 3,4-Dibromo-6-fluorophenyl isothiocyanate via Thiophosgene:

- Dissolve 3,4-dibromo-6-fluoroaniline (5 mmol) in 25 mL of dichloromethane.

- Prepare a saturated aqueous solution of sodium bicarbonate (25 mL).

- Under vigorous stirring at room temperature, slowly add thiophosgene (6 mmol, 1.2 equiv.) to the biphasic system.

- Stir the reaction mixture for 1 hour.

- Separate the organic layer and extract the aqueous phase three times with dichloromethane (3 × 30 mL).

- Combine organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using hexane/ethyl acetate as eluent.

- Characterize the product by NMR, IR, and mass spectrometry.

Yield: Typically in the range of 75–85% for halogenated aromatic isothiocyanates.

Research Findings and Optimization Insights

- The use of DMT/NMM/TsO− as a desulfurating agent in the dithiocarbamate route has been demonstrated to provide high yields (>90%) with short reaction times (3–5 minutes under microwave irradiation) for aromatic isothiocyanates.

- Base choice significantly affects yield; triethylamine is preferred over N-methylmorpholine or DBU for optimal conversion.

- Microwave-assisted synthesis accelerates reaction rates and improves yields compared to conventional heating.

- The dithiocarbamate route is more environmentally friendly and safer than thiophosgene-based methods.

- For halogenated substrates like 3,4-dibromo-6-fluoroaniline, the thiocarbonyldiimidazole method offers a balance of safety and efficiency, avoiding toxic thiophosgene while maintaining good yields.

- Reaction conditions must be optimized to prevent debromination or defluorination, which can occur under harsh conditions.

Summary Table of Key Parameters for 3,4-Dibromo-6-fluorophenyl Isothiocyanate Preparation

| Parameter | Thiophosgene Method | Thiocarbonyldiimidazole Method | Dithiocarbamate + DMT/NMM/TsO− Method |

|---|---|---|---|

| Starting Material | 3,4-Dibromo-6-fluoroaniline | Same | Same |

| Solvent | CH2Cl2 | CH2Cl2 | CH2Cl2 or H2O |

| Base | Saturated NaHCO3 or Et3N | None or mild base | Et3N |

| Temperature | Room temperature | Room temperature | Microwave 90 °C |

| Reaction Time | ~1 hour | ~1 hour | 3–5 minutes (microwave) |

| Yield | 75–85% | 80–90% | 85–95% |

| Safety | Toxic reagent (thiophosgene) | Safer alternative | Environmentally friendly |

| Purification | Column chromatography | Column chromatography | Column chromatography |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in reactions with 3,4-Dibromo-6-fluorophenyl isothiocyanate.

Solvents: Organic solvents like dichloromethane or acetonitrile are often used.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Chemistry:

Proteomics Research: Used as a biochemical reagent for labeling and detecting proteins.

Biology:

Enzyme Inhibition Studies: Utilized in studies to understand enzyme mechanisms and inhibition.

Medicine:

Drug Development:

Industry:

Chemical Synthesis: Used in the synthesis of various organic compounds and intermediates.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function.

Molecular Targets and Pathways:

Proteins: The primary targets are amino groups on proteins, leading to the formation of thiourea derivatives.

Enzymatic Pathways: Can inhibit or modify enzyme activity by reacting with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of halogenated phenyl isothiocyanates. Key analogs and their structural distinctions are summarized below:

Table 1: Structural Comparison of Halogenated Phenyl Isothiocyanates

| Compound Name | CAS Number | Substituent Positions | Halogenation Pattern |

|---|---|---|---|

| 3,4-Dibromo-6-fluorophenyl isothiocyanate | 1000578-15-3 | 3,4-Br; 6-F | Dibromo + monofluoro |

| 2,4-Dibromo-5-fluorophenyl isothiocyanate | 1000578-07-3 | 2,4-Br; 5-F | Dibromo + monofluoro |

| 2-Bromo-4,5,6-trifluorophenyl isothiocyanate | 1000578-20-0 | 2-Br; 4,5,6-F | Monobromo + trifluoro |

Key Observations:

Fluorine’s electronegativity at the 6-position may enhance the electrophilicity of the isothiocyanate group, favoring reactions with amines or thiols .

For example, glucosinolate-derived isothiocyanates (e.g., allyl isothiocyanate) are critical in plant-insect interactions, with specific gall midges showing sex- and species-dependent responses . Halogenation may mimic or disrupt such interactions due to altered volatility or molecular recognition.

Synthetic Considerations :

The introduction of multiple halogens necessitates controlled reaction conditions. For instance, ethyl isothiocyanate synthesis involves carbon sourcing from ethylamine and ethyl isothiocyanate in specific ratios (3:2) . For halogenated analogs, bromination/fluorination steps likely require catalysts (e.g., AlCl₃ for Friedel-Crafts) or protecting groups to prevent side reactions.

Table 2: Hypothetical Physicochemical Properties (Based on Structural Trends)

| Property | 3,4-Dibromo-6-fluoro | 2,4-Dibromo-5-fluoro | 2-Bromo-4,5,6-trifluoro |

|---|---|---|---|

| Molecular Weight (g/mol) | ~315 | ~315 | ~291 |

| Boiling Point (°C) | High (>250) | High (>250) | Moderate (~200) |

| Solubility | Low in H₂O; moderate in DMSO | Similar to target | Higher in polar solvents |

Notes:

- Increased bromine content correlates with higher molecular weight and lower volatility.

- Fluorine atoms improve solubility in polar aprotic solvents (e.g., DMF, DMSO) due to dipole interactions .

Q & A

Q. What are the optimal synthetic routes for 3,4-Dibromo-6-fluorophenyl isothiocyanate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves reacting 3,4-dibromo-6-fluoroaniline with thiophosgene (Cl₂C=S) under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C in an inert atmosphere (e.g., N₂) to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity.

- Stoichiometry : A 1:1.2 molar ratio of aniline to thiophosgene ensures complete conversion.

Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor purity using TLC and confirm via melting point analysis. Crystallographic refinement tools like SHELXL can resolve structural ambiguities .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of 3,4-Dibromo-6-fluorophenyl isothiocyanate?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions and confirms isothiocyanate (-NCS) functionality.

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ peak).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, critical for confirming regiochemistry. Preferential crystallization solvents include chloroform/hexane mixtures .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and regioselectivity of 3,4-Dibromo-6-fluorophenyl isothiocyanate in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways:

- Substituent Effects : Bromine’s steric bulk and fluorine’s electron-withdrawing nature alter charge distribution, affecting nucleophilic attack sites.

- Hammett Analysis : Correlate σ values of substituents (Br, F) with activation energies to predict kinetic vs. thermodynamic control.

Software like Gaussian or ORCA can simulate intermediates (e.g., thioureas) and compare with experimental data .

Q. What experimental strategies are recommended for evaluating the biological activity of 3,4-Dibromo-6-fluorophenyl isothiocyanate against inflammatory or oncogenic targets?

- Methodological Answer :

- In Vitro Assays :

- NF-κB Inhibition : Treat macrophage-like cells (e.g., RAW 264.7) with LPS to induce inflammation, then measure cytokine suppression (IL-6, TNF-α) via ELISA.

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Molecular Docking : Predict binding affinity to targets like IκB kinase (IKK) using AutoDock Vina. Validate with Western blotting for phosphorylated IκBα .

Q. How do steric and electronic effects of bromo and fluoro substituents influence the reaction kinetics and thermodynamic stability of intermediates in thiourea formation reactions?

- Methodological Answer :

- Steric Effects : Bromine at C3 and C4 hinders nucleophile approach, favoring para-substitution in aryl rings.

- Electronic Effects : Fluorine’s -I effect polarizes the isothiocyanate group, increasing electrophilicity at the thiocarbonyl carbon.

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants (k) for reactions with amines (e.g., benzylamine). Compare with Brønsted plots to assess nucleophile sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.